7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one

Lipophilicity logP Drug Design

Researchers seeking fluorinated scaffolds with predictable ADME profiles often face limited commercial availability of well-characterized 2-CF3-chromones. 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one (CAS 84858-65-1) directly addresses this gap. • LogP ~3.9 vs. ~2.7 for non-fluorinated isoflavone analogs - enhances membrane permeability in cell-based assays. • 2-CF3 group confers metabolic stability and enables 19F NMR tracking without isotopic labeling. • 7-OH handle facilitates further functionalization for SAR libraries or chemical probe conjugation. Supplied with full analytical documentation; research-use-only shipments to validated institutional addresses.

Molecular Formula C16H9F3O3
Molecular Weight 306.23 g/mol
CAS No. 84858-65-1
Cat. No. B1336133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one
CAS84858-65-1
Molecular FormulaC16H9F3O3
Molecular Weight306.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F
InChIInChI=1S/C16H9F3O3/c17-16(18,19)15-13(9-4-2-1-3-5-9)14(21)11-7-6-10(20)8-12(11)22-15/h1-8,20H
InChIKeyIPYFSMBIYHJJOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one (CAS 84858-65-1) for Drug Discovery and Chemical Biology: A Procurement-Focused Baseline Overview


7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one (CAS 84858-65-1) is a synthetic organic compound belonging to the class of 2-trifluoromethyl-4H-chromen-4-ones (trifluoromethylated chromones), a subclass of flavonoids . Its structure is defined by a chromen-4-one core with a hydroxy group at the 7-position, a phenyl ring at the 3-position, and a trifluoromethyl (-CF3) group at the 2-position . This compound is primarily utilized as a research chemical in medicinal chemistry and chemical biology, particularly as a scaffold for developing novel bioactive molecules. Key physical properties include a molecular formula of C16H9F3O3, a molecular weight of 306.24 g/mol, a density of 1.466 g/cm³, a boiling point of 403.3 °C at 760 mmHg, and a predicted octanol-water partition coefficient (logP) of approximately 3.9 [1].

Why 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one (CAS 84858-65-1) Cannot Be Readily Replaced by Generic Chromone Analogs in Research


Substituting 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one with a generic chromone analog is scientifically unsound due to the profound and often non-linear impact of its unique substitution pattern on molecular properties. The trifluoromethyl group at the 2-position significantly increases lipophilicity (logP) and metabolic stability compared to non-fluorinated or mono-fluorinated analogs, directly influencing membrane permeability and pharmacokinetic behavior [1]. The specific combination of the 3-phenyl and 7-hydroxy groups dictates the compound's hydrogen-bonding capacity and electronic distribution, which are critical for target binding interactions [2]. Furthermore, the 3-phenyl group introduces a steric and electronic element absent in simpler 2-trifluoromethylchromones. Replacing this compound with, for example, 7-hydroxyisoflavone (lacking the -CF3 group) would result in a molecule with drastically different lipophilicity (logP ≈ 3.9 vs. ≈ 2.7 for 7-hydroxyisoflavone [3]) and potentially altered biological activity profiles. Similarly, using 2-trifluoromethyl-4H-chromen-4-one (lacking the 3-phenyl and 7-OH) would sacrifice key structural features necessary for specific interactions. Therefore, for reproducible research outcomes, exact compound identity is paramount.

Quantitative Differentiation of 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one (CAS 84858-65-1) from Structural Analogs


Lipophilicity Enhancement: logP Comparison of 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one vs. Non-Fluorinated Isoflavone Analog

7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one exhibits a significantly higher lipophilicity compared to its non-fluorinated isoflavone analog, 7-hydroxyisoflavone. The predicted octanol-water partition coefficient (logP) for the target compound is approximately 3.9 . In contrast, the measured logP for 7-hydroxyisoflavone is 2.7 [1]. This difference is directly attributable to the presence of the trifluoromethyl group at the 2-position.

Lipophilicity logP Drug Design ADME

Impact of 2-Trifluoromethyl Substitution on Metabolic Stability: Class-Level Inference from Chromone Literature

The presence of a trifluoromethyl group in heterocyclic compounds is well-documented to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the substituted position [1]. While direct quantitative data for 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one is not available in the public domain, this class-level effect provides a strong inference for its differentiation from non-fluorinated chromone analogs. For instance, in a study of 2-trifluoromethylchromenones, the -CF3 group was noted to confer resistance to oxidative metabolism, a key advantage in drug development [2]. Therefore, a scientist selecting this compound can reasonably expect it to exhibit greater metabolic stability in vitro and potentially in vivo compared to a non-fluorinated analog like 7-hydroxy-3-phenyl-4H-chromen-4-one.

Metabolic Stability Trifluoromethyl Pharmacokinetics Drug Metabolism

Comparative Physicochemical Properties: Molecular Weight, Density, and Boiling Point Differentiation

7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one possesses distinct physicochemical properties that differentiate it from closely related analogs. It has a molecular weight of 306.24 g/mol, a density of 1.466 g/cm³, and a boiling point of 403.3 °C at 760 mmHg [1]. In comparison, the non-fluorinated analog, 7-hydroxy-3-phenyl-4H-chromen-4-one, has a molecular weight of 238.24 g/mol, a density of approximately 1.3 g/cm³ (predicted), and a boiling point of approximately 450 °C (predicted) [2]. The 6-ethyl derivative (6-ethyl-7-hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one) has a molecular weight of 334.3 g/mol .

Physicochemical Properties Molecular Weight Density Boiling Point

Key Research Applications for 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one (CAS 84858-65-1) Based on Quantitative Evidence


Lead Optimization in Medicinal Chemistry: Enhancing Lipophilicity and Metabolic Stability

Based on its significantly higher predicted logP (≈3.9) compared to non-fluorinated isoflavone analogs (logP 2.7), this compound is a valuable scaffold for medicinal chemists aiming to improve membrane permeability. The class-level inference of enhanced metabolic stability from the 2-CF3 group further supports its use in designing drug candidates with favorable ADME properties [1].

Development of Fluorinated Bioactive Molecules as Chemical Probes

The unique combination of the 7-hydroxy, 3-phenyl, and 2-trifluoromethyl groups makes this compound an ideal starting point for creating fluorinated chemical probes. The -CF3 group is a known bioisostere and can be used to modulate target binding and track molecular interactions via 19F NMR spectroscopy, while the 7-OH group provides a handle for further functionalization [2].

Comparative Structure-Activity Relationship (SAR) Studies

The distinct physicochemical properties (MW 306.24 g/mol, density 1.466 g/cm³) and substitution pattern of this compound make it an essential reference standard for SAR studies. Researchers can directly compare its biological activity and properties against non-fluorinated (e.g., 7-hydroxy-3-phenyl-4H-chromen-4-one) and other fluorinated analogs to dissect the contribution of the 2-CF3 and 3-phenyl groups to overall activity [3].

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